molecular formula C13H12N2O2 B7790156 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone

1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone

Cat. No.: B7790156
M. Wt: 228.25 g/mol
InChI Key: ROOGIQFYOPXDIR-UHFFFAOYSA-N
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Description

1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone is an organic compound that features a pyridine ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone typically involves the reaction of 5-amino-2-pyridinol with 4-bromoacetophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the pyridinol attacks the electrophilic carbon of the bromoacetophenone, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The amino group and the ethanone moiety can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

  • 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-propanone
  • 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-butanone
  • 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-pentanone

Uniqueness: 1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(5-aminopyridin-2-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9(16)10-2-5-12(6-3-10)17-13-7-4-11(14)8-15-13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOGIQFYOPXDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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